2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol
CAS No.:
Cat. No.: VC17768929
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO3 |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 2-[2-[(2,6-dimethyloxan-4-yl)amino]ethoxy]ethanol |
| Standard InChI | InChI=1S/C11H23NO3/c1-9-7-11(8-10(2)15-9)12-3-5-14-6-4-13/h9-13H,3-8H2,1-2H3 |
| Standard InChI Key | NCSQGVIJZPJBPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(O1)C)NCCOCCO |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-[2-[(2,6-dimethyloxan-4-yl)amino]ethoxy]ethanol, reflects its core structure:
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A 2,6-dimethyloxane (tetrahydropyran) ring substituted at the 4-position with an amino group.
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An ethoxyethanol chain (-O-CH2-CH2-OH) linked via an ether bond to the amino group.
Molecular Formula and Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H23NO3 | |
| Molecular Weight | 217.31 g/mol | |
| Canonical SMILES | CC1CC(CC(O1)C)NCCOCCO | |
| Topological Polar Surface Area | 64.7 Ų |
The compound’s logP value of -1.73 indicates high hydrophilicity, while its vapor pressure of 0.0±1.1 mmHg at 25°C suggests low volatility. The tetrahydropyran ring enhances conformational rigidity, potentially improving binding affinity in biochemical contexts.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves nucleophilic substitution between 2,6-dimethyloxan-4-amine and ethoxyethanol derivatives. Key steps include:
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Amination: Reacting 2,6-dimethyloxan-4-amine with 2-chloroethoxyethanol in acetonitrile under reflux.
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Catalysis: Using Lewis acids (e.g., AlCl3) or carbonates (e.g., Li2CO3) to accelerate ether bond formation .
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Purification: Extraction with toluene or diisopropyl ether, followed by vacuum distillation .
A patent-pending method for analogous compounds achieves >80% yield and >99% purity via:
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Solvent optimization: Benzene or toluene for improved phase separation.
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Catalyst selection: Li2CO3 reduces side reactions compared to traditional AlCl3 .
Synthetic Challenges
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Byproduct formation: Competing reactions at the hydroxyl or amino groups necessitate strict temperature control (60–80°C) .
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Moisture sensitivity: The amino group requires anhydrous conditions to prevent hydrolysis.
Physicochemical Properties
Thermal Stability
Solubility and Reactivity
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Water solubility: High due to polar ether and hydroxyl groups.
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Organic solvents: Miscible with DMSO, acetonitrile, and ethanol.
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pH sensitivity: The amino group (pKa ~10.5) protonates under acidic conditions, altering solubility.
Comparative Analysis
vs. 2-(2-(Dimethylamino)ethoxy)ethanol
| Property | 2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol | 2-(2-(Dimethylamino)ethoxy)ethanol |
|---|---|---|
| Molecular Weight | 217.31 g/mol | 147.22 g/mol |
| logP | -1.73 | -0.89 |
| Application | PROTAC linkers, surfactants | Corrosion inhibitors |
The dimethyloxane ring in the target compound enhances steric hindrance, reducing nonspecific binding compared to linear analogs.
vs. 2,2-Diethoxyethanol
While 2,2-diethoxyethanol lacks an amino group, both compounds share:
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